N-(2,4-dimethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a combination of methoxy, fluoro, and oxazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,4-dimethoxyaniline and 3-fluoro-4-methylbenzoyl chloride. The key steps in the synthesis may involve:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The methoxy and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)-5-(3-chloro-4-methylphenyl)-1,2-oxazole-3-carboxamide
- N-(2,4-dimethoxyphenyl)-5-(3-bromo-4-methylphenyl)-1,2-oxazole-3-carboxamide
- N-(2,4-dimethoxyphenyl)-5-(3-iodo-4-methylphenyl)-1,2-oxazole-3-carboxamide
Uniqueness
N-(2,4-dimethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17FN2O4 |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H17FN2O4/c1-11-4-5-12(8-14(11)20)17-10-16(22-26-17)19(23)21-15-7-6-13(24-2)9-18(15)25-3/h4-10H,1-3H3,(H,21,23) |
InChI Key |
LTAFSCBIOKTMBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)OC)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.